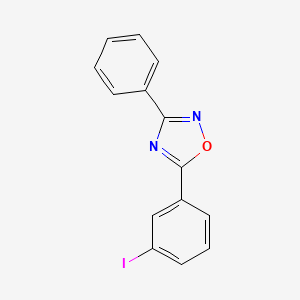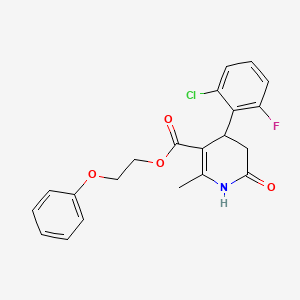![molecular formula C22H23NO3 B4581033 3-[4-(苄氧基)-3-甲氧基苯基]-2-(2,2-二甲基丙酰)丙烯腈](/img/structure/B4581033.png)
3-[4-(苄氧基)-3-甲氧基苯基]-2-(2,2-二甲基丙酰)丙烯腈
描述
Synthesis Analysis
The synthesis of similar compounds involves base-catalyzed reactions or Knoevenagel condensations, leading to various acrylonitrile derivatives. For example, certain acrylonitrile derivatives are synthesized through base-catalyzed reactions of aldehydes with acetonitrile derivatives, demonstrating a method that could potentially apply to the synthesis of the compound of interest (Kavitha et al., 2006).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be elucidated through X-ray crystallography, revealing space groups, cell parameters, and molecular geometry. For example, studies have detailed the crystal structures of E and Z isomers of related compounds, providing insights into their geometric configurations and intermolecular interactions (Shinkre et al., 2008).
Chemical Reactions and Properties
The compound's reactivity can involve Michael addition reactions or interactions with electrophiles and nucleophiles, leading to the formation of various heterocyclic compounds. These reactions are influenced by the nature of substituents and reaction conditions (Berzosa et al., 2010).
Physical Properties Analysis
Physical properties, such as photoluminescence, can be studied in related compounds. The synthesis of certain phenylene vinylene oligomers, for example, highlights their high photoluminescence and potential for application in light-emitting devices (Loewe & Weder, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, electrostatic interactions, and regioselectivity in cycloadditions, can be explored through theoretical and experimental studies. Density functional theory (DFT) studies, for instance, offer insights into the electronic structure and reactivity of acrylonitrile derivatives, aiding in understanding their chemical behavior (Ujaque et al., 2002).
科学研究应用
光致发光和材料科学应用
Loewe 和 Weder (2002) 的一项研究讨论了类似于 3-[4-(苄氧基)-3-甲氧基苯基]-2-(2,2-二甲基丙酰)丙烯腈的光致发光化合物的合成。这些化合物表现出高光致发光,受其物理状态(例如结晶固体或分子溶液)的显着影响。该研究重点介绍了这些化合物在控制各种应用(包括液晶态和各向同性熔体)的辐射特性方面的潜力 (Loewe & Weder, 2002)。
高级材料的共聚
Hussain 等人 (2019) 报道了新型氧环取代异丙基 2-氰基-3-芳基丙烯酸酯的合成和共聚,其中包括类似于目标化合物的衍生物。这些丙烯酸酯与苯乙烯共聚,展示了制造具有定制热性能的材料的潜力。该研究强调了这些化合物在为工业应用开发具有特定特性的新聚合物中的作用 (Hussain et al., 2019)。
新型合成路线和化学反应性
Berzosa 等人 (2010) 描述了一种涉及与 3-[4-(苄氧基)-3-甲氧基苯基]-2-(2,2-二甲基丙酰)丙烯腈在结构上相关的化合物的异常迈克尔加成,导致形成 4-未取代吡啶并[2,3-d]嘧啶。本研究展示了可应用于合成复杂有机分子的创新合成途径,在制药和有机电子产品中可能有用 (Berzosa et al., 2010)。
属性
IUPAC Name |
(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-22(2,3)21(24)18(14-23)12-17-10-11-19(20(13-17)25-4)26-15-16-8-6-5-7-9-16/h5-13H,15H2,1-4H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBLWJYBHOGUSZ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4580950.png)

![{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4580953.png)
![1-phenylethanone O-{[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4580960.png)
![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4580969.png)
![3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4580976.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4580983.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4580994.png)
![[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B4581008.png)


![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4581031.png)
![1-[7-ethyl-1-(2-phenoxyethyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4581040.png)
![isopropyl 5-(aminocarbonyl)-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4581045.png)